molecular formula C16H19N3OS B12313085 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one

Katalognummer: B12313085
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: GKHBZNRYBRCRQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one is a complex organic compound with a unique structure that includes an indoline and thiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-methylthiazole with an indoline derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
  • 5-(2-Amino-5-methylthiazol-4-yl)-2,3-dihydro-1H-indol-1-yl

Uniqueness

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of indoline and thiazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H19N3OS

Molekulargewicht

301.4 g/mol

IUPAC-Name

1-[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H19N3OS/c1-9(2)15(20)19-7-6-11-8-12(4-5-13(11)19)14-10(3)21-16(17)18-14/h4-5,8-9H,6-7H2,1-3H3,(H2,17,18)

InChI-Schlüssel

GKHBZNRYBRCRQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.